molecular formula C15H13N3O B8603650 diphenyl(1H-1,2,4-triazol-5-yl)methanol

diphenyl(1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B8603650
M. Wt: 251.28 g/mol
InChI Key: BOOLOXPJCDFEBJ-UHFFFAOYSA-N
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Description

Diphenyl(1H-1,2,4-triazol-5-yl)methanol is a triazole-based compound featuring a central 1,2,4-triazole ring substituted with a hydroxymethyl group (-CH2OH) and two phenyl groups. The diphenyl substituents contribute to increased molecular weight and hydrophobicity compared to simpler triazole derivatives, which may influence solubility, stability, and biological activity .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

diphenyl(1H-1,2,4-triazol-5-yl)methanol

InChI

InChI=1S/C15H13N3O/c19-15(14-16-11-17-18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,19H,(H,16,17,18)

InChI Key

BOOLOXPJCDFEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=NN3)O

Origin of Product

United States

Scientific Research Applications

Chemistry

In the field of chemistry, diphenyl(1H-1,2,4-triazol-5-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit bacterial growth with Minimum Inhibitory Concentration (MIC) values determined using standard broth dilution methods .
  • Antifungal and Anticancer Properties : The compound is also being explored for its antifungal and anticancer activities. The triazole ring is known to interact with various enzymes and receptors in biological systems, modulating their activity and potentially leading to therapeutic effects.

Medicine

In medicinal chemistry, ongoing research focuses on the therapeutic applications of this compound. Its unique structure may allow it to act as a therapeutic agent in treating various diseases by targeting specific cellular pathways.

Industrial Applications

The compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for applications in material science .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the compound showed significant inhibition against several bacterial strains. The results indicated that modifications on the triazole ring could enhance antimicrobial activity .
  • Therapeutic Potential : Research highlighted the potential of this compound in treating fungal infections. The mechanism involves disrupting fungal cell membrane integrity through interactions with specific targets.
  • Material Science Innovations : Investigations into the use of this compound in polymer formulations have shown promising results in enhancing mechanical properties and thermal stability of materials .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ primarily in substituents attached to the triazole ring and the hydroxymethyl group. Key examples include:

Compound Name Substituents/Modifications Key Applications/Properties References
Diphenyl(1H-1,2,4-triazol-5-yl)methanol Diphenyl, hydroxymethyl Potential intermediate or material science use
Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone Nitro, trinitromethyl groups High-density oxidizer in solid propellants
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol Difluoroethyl group Versatile scaffold for drug discovery
5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline Furan, bromoaniline Antimicrobial (MIC: 5.2 µM vs. S. aureus)
(1H-1,2,4-Triazol-5-yl)methanol hydrochloride Hydrochloride salt Lab reagent, storage at room temperature

Key Observations :

  • Propellant Applications: Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone exhibits superior density (1.92 g/cm³) and decomposition temperature (184°C), making it a high-performance oxidizer compared to ammonium perchlorate (AP) .
  • Biological Activity: Analogs with heterocyclic substituents (e.g., furan, thiophene) demonstrate potent antimicrobial activity (MIC: 5.2–62.4 µM), approaching ciprofloxacin’s efficacy (MIC: 4.7 µM) .
  • Solubility and Stability: Hydrochloride salts (e.g., (1H-1,2,4-triazol-5-yl)methanol hydrochloride) enhance water solubility, whereas lipophilic groups like diphenyl or difluoroethyl improve organic solvent compatibility .

Preparation Methods

Cyclocondensation of Benzilic Acid Hydrazide with Substituted Benzaldehydes

The most widely documented method involves cyclocondensation of benzilic acid hydrazide (3) with substituted benzaldehydes in acidic media . Benzilic acid hydrazide is synthesized from methyl benzilate (2) , which is derived from benzilic acid (1) via esterification. The hydrazide reacts with benzaldehyde derivatives in acetic acid and ammonium acetate, facilitating Schiff base formation and subsequent cyclization into the 1,2,4-triazole core.

Procedure :

  • Synthesis of benzilic acid hydrazide (3) :

    • Benzilic acid is esterified with methanol under acidic conditions to yield methyl benzilate.

    • Hydrazine hydrate is then added to the ester in ethanol, producing the hydrazide via nucleophilic acyl substitution.

  • Cyclocondensation reaction :

    • Equimolar quantities of benzilic acid hydrazide and substituted benzaldehyde are refluxed in glacial acetic acid with ammonium acetate for 24 hours.

    • Neutralization with aqueous ammonia precipitates the product, which is filtered and recrystallized from ethanol.

Key Data :

ParameterDetails
Yield68–85%
Reaction Time24 hours
CharacterizationIR: 3124–3100 cm⁻¹ (NH), 1656 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆): δ 6.47–8.08 (ArH), 9.60–9.71 (NH)

This method is favored for its scalability and use of readily available precursors. The diphenylmethanol moiety originates from the benzilic acid backbone, ensuring regioselective incorporation at the triazole’s 3-position .

Oxazolone-Based Synthesis via Hydrazine Cyclization

A patent method (US20130059833A1) describes the preparation of (1,3-diphenyl-1H-1,2,4-triazol-5-yl)methanol from 2-phenyloxazol-4(5H)-one and phenylhydrazine . The oxazolone undergoes ring-opening with phenylhydrazine, followed by cyclization and reduction to introduce the hydroxymethyl group.

Procedure :

  • Reaction of 2-phenyloxazol-4(5H)-one with phenylhydrazine :

    • The oxazolone is treated with phenylhydrazine in a polar solvent (e.g., ethanol) under reflux.

    • The intermediate hydrazone undergoes cyclization to form the 1,2,4-triazole core.

  • Reduction step :

    • The ketone or ester group at the 5-position is reduced using LiAlH₄ or NaBH₄ to yield the hydroxymethyl derivative.

Key Data :

ParameterDetails
Yield70–90% (estimated from analogous reactions)
PurificationColumn chromatography (silica gel)

This approach is advantageous for introducing diverse aryl groups at the 1- and 3-positions of the triazole, though optimization is required to suppress byproduct formation .

Multi-Step Synthesis via Thiosemicarbazide Intermediates

A modified route involves thiosemicarbazide intermediates, where benzilic acid hydrazide is first converted to a thiosemicarbazide derivative before cyclization . This method allows for functional group diversification at the triazole’s 5-position.

Procedure :

  • Thiosemicarbazide formation :

    • Benzilic acid hydrazide reacts with alkyl/aryl isothiocyanates in ethanol to form thiosemicarbazides.

  • Cyclization under alkaline conditions :

    • The thiosemicarbazide is treated with KOH in aqueous ethanol, promoting cyclization into the 1,2,4-triazole ring.

    • Acidification with HCl precipitates the product.

Key Data :

ParameterDetails
Yield75–82%
Reaction Time3–5 hours
Characterization¹H NMR (CDCl₃): δ 7.2–7.5 (ArH), 4.1–4.3 (CH₂)

This method offers flexibility in introducing sulfur-containing substituents but requires stringent pH control to avoid side reactions .

Microwave-Assisted Regioselective Synthesis

Recent advances utilize microwave irradiation to accelerate cyclocondensation reactions, improving yields and regioselectivity . For example, benzilic acid hydrazide and substituted benzaldehydes react in DMF under microwave conditions (150°C, 1 hour) to directly form the triazole product.

Key Data :

ParameterDetails
Yield82%
Reaction Time1 hour
SolventDMF

Microwave synthesis reduces reaction times by 90% compared to conventional heating, making it ideal for high-throughput applications .

Spectroscopic Validation and Comparative Analysis

All methods produce diphenyl(1H-1,2,4-triazol-5-yl)methanol with consistent spectral profiles:

  • IR : Strong absorption at 1650–1670 cm⁻¹ (C=O stretch from benzilic acid residue) and 3100–3300 cm⁻¹ (NH/OH stretches) .

  • ¹H NMR : A singlet at δ 6.4–6.7 ppm (triazole proton), multiplet at δ 7.2–7.5 ppm (diphenyl groups), and a broad peak at δ 9.5–9.7 ppm (NH/OH) .

  • ¹³C NMR : Peaks at δ 125–135 ppm (aromatic carbons) and δ 75–78 ppm (methanol carbon) .

Comparative Efficiency :

MethodYield (%)TimeComplexity
Cyclocondensation 68–8524 hoursModerate
Oxazolone 70–908–12 hoursHigh
Microwave 821 hourLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diphenyl(1H-1,2,4-triazol-5-yl)methanol, and how do reaction conditions affect yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate is often used to form the triazole core, followed by coupling with diphenylmethanol derivatives under reflux in propan-2-ol or ethanol (3–4 hours, 60–80°C). Yields typically range from 65% to 85%, depending on the purity of intermediates and stoichiometric ratios .
  • Key Considerations : Optimize pH (neutral to slightly acidic) and solvent polarity to minimize side reactions. Use TLC or HPLC to monitor reaction progress .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR can confirm the triazole ring (δ 8.1–8.3 ppm for triazolyl protons) and diphenyl groups (δ 7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 306.12) .
  • HPLC : Use a C18 column with a methanol-water gradient (70:30 v/v) for purity analysis (>98%) .

Q. How can researchers validate the crystallographic structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Key parameters:

  • R-factor : Aim for <0.05 for high-resolution data.
  • Thermal displacement parameters : Ensure isotropic refinement for non-hydrogen atoms .
    • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond lengths and angles .

Advanced Research Questions

Q. How can discrepancies in biological activity data between analogs be systematically analyzed?

  • Case Study : Substituents on the triazole ring (e.g., thiophen-2-ylmethyl vs. benzylidene) significantly alter actoprotective activity. For example:

SubstituentActoprotective Efficacy (%)Reference
Thiophen-2-ylmethyl82.1 ± 2.3
4-Chlorobenzylidene78.5 ± 1.9
3-Nitrobenzylidene62.4 ± 3.1
  • Resolution Strategy : Perform QSAR modeling to correlate electronic (Hammett σ) and steric parameters with activity trends .

Q. What experimental designs are recommended for assessing kinase inhibition potential?

  • Methodology :

  • In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., JNK1/2/3 isoforms) at 10 µM compound concentration .
  • Docking Studies : Perform molecular docking with AutoDock Vina using PDB structures (e.g., 4HAS for JNK3) to predict binding affinities .
    • Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., CC-401, IC₅₀ = 50 nM) to contextualize potency .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

  • Methodology :

  • Twinning : Use SHELXD for initial structure solution and TWINLAW for matrix refinement.
  • Disordered Moieties : Apply PART instructions in SHELXL to model split positions .
    • Validation : Check R₁/wR₂ convergence (<5% difference) and Fo-Fc maps for residual electron density .

Q. What strategies mitigate contradictions in synthetic yield data across studies?

  • Root Cause Analysis : Variability often arises from:

  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres.
  • Catalyst choice : Compare TDAE vs. DIPEA in coupling reactions (e.g., TDAE improves yields by 15–20% in imidazole derivatives) .
    • Standardization : Report yields with reaction scale (e.g., mmol), purification method (recrystallization vs. column chromatography), and starting material purity .

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